(S)-tert-butyl 1-(4-hydroxyphenyl)ethylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(1S)-1-(4-hydroxyphenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9(10-5-7-11(15)8-6-10)14-12(16)17-13(2,3)4/h5-9,15H,1-4H3,(H,14,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCGADYUJGMDCF-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662769 | |
| Record name | tert-Butyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931093-42-4 | |
| Record name | tert-Butyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of (S)-1-(4-hydroxyphenyl)ethylamine
A common route to this compound begins with the Boc protection of the corresponding chiral amine, (S)-1-(4-hydroxyphenyl)ethylamine. The process typically involves the reaction of the amine hydrochloride salt with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature.
| Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| (S)-1-(4-hydroxyphenyl)ethylamine HCl | Dichloromethane | 20 °C | Overnight | ~85-90% |
| Di-tert-butyl dicarbonate (1.05 eq) | ||||
| Triethylamine (3 eq) |
Procedure Summary:
- The amine hydrochloride salt is dissolved in dichloromethane.
- Di-tert-butyl dicarbonate and triethylamine are added.
- The mixture is stirred overnight at room temperature.
- The reaction mixture is washed with water, dried over sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography to yield this compound as a white solid.
Palladium-Catalyzed Cross-Coupling for Functionalization
To introduce or modify substituents on the aromatic ring, palladium-catalyzed coupling reactions such as Suzuki-Miyaura cross-coupling are employed. For example, starting from (S)-tert-butyl N-[(1S)-1-(4-bromophenyl)ethyl]carbamate, the boronate ester intermediate can be formed using bis(pinacolato)diboron and a palladium catalyst, followed by coupling with appropriate aryl halides.
| Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| (S)-tert-butyl N-[(1S)-1-(4-bromophenyl)ethyl]carbamate (1 eq) | Dioxane | 80 °C | 1 hour | 80-90% (crude) |
| Bis(pinacolato)diboron (1.2 eq) | ||||
| Potassium acetate (2 eq) | ||||
| Pd(dppf)Cl2 (5 mol%) |
Procedure Summary:
- The brominated Boc-protected amine is mixed with bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl2 in dioxane.
- The reaction mixture is purged with nitrogen and heated at 80 °C for 1 hour.
- After cooling, the mixture is filtered and concentrated.
- The crude product is purified by column chromatography to isolate the boronate ester intermediate.
This intermediate can then be further transformed to the hydroxyphenyl derivative by subsequent coupling or substitution reactions.
Asymmetric Synthesis Starting from N-Boc-D-Serine
An alternative approach involves the asymmetric synthesis of the carbamate derivative starting from N-Boc-D-serine. This method is particularly useful for preparing the (R)-enantiomer but can be adapted for the (S)-enantiomer.
- Formation of mixed acid anhydride of N-Boc-D-serine with isobutyl chlorocarbonate (i-BuOCOCl) using N-methylmorpholine as a base.
- Condensation of the mixed anhydride with 4-hydroxybenzylamine or related benzylamines in anhydrous ethyl acetate.
- Purification to yield the desired Boc-protected amino alcohol carbamate.
This approach leverages the chiral pool starting material (N-Boc-D-serine) to ensure stereochemical control.
Phase-Transfer Catalysis Alkylation for Derivative Synthesis
Further functionalization of the carbamate can be achieved through phase-transfer catalysis (PTC) alkylation reactions. For example, the hydroxymethyl group can be alkylated using methyl sulfate under PTC conditions with tetrabutylammonium bromide as the catalyst and potassium hydroxide as the base in ethyl acetate.
| Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| This compound | Ethyl acetate | 0–5 °C | Several hours | ~90% |
| Methyl sulfate (alkylating agent) | ||||
| Potassium hydroxide (50% solution) | ||||
| Tetrabutylammonium bromide (PTC catalyst) |
Procedure Summary:
- The carbamate is dissolved in ethyl acetate with the PTC catalyst and methyl sulfate.
- The reaction mixture is cooled to 0–5 °C.
- Potassium hydroxide solution is added dropwise.
- After completion, the mixture is extracted and purified to give the alkylated product.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc Protection | (S)-1-(4-hydroxyphenyl)ethylamine HCl | Di-tert-butyl dicarbonate, triethylamine | DCM, 20 °C, overnight | 85-90 | Straightforward protection step |
| Pd-Catalyzed Cross-Coupling | (S)-tert-butyl N-[(1S)-1-(4-bromophenyl)ethyl]carbamate | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc | Dioxane, 80 °C, 1 h | 80-90 (crude) | For aromatic substitution modifications |
| Asymmetric Synthesis from N-Boc-D-Serine | N-Boc-D-serine | i-BuOCOCl, N-methylmorpholine, benzylamine | Ethyl acetate, ambient | ~80 | Chiral pool approach for stereocontrol |
| Phase-Transfer Catalysis Alkylation | This compound | Methyl sulfate, KOH, tetrabutylammonium bromide | Ethyl acetate, 0–5 °C | ~90 | For alkylation of hydroxyl group |
Research Findings and Analysis
- The Boc protection method is well-established, providing high yields and stereochemical integrity without racemization.
- Palladium-catalyzed coupling reactions enable the introduction of diverse substituents on the aromatic ring, expanding the compound’s utility in medicinal chemistry.
- Asymmetric synthesis from N-Boc-D-serine offers a reliable route to enantiomerically pure carbamate derivatives, important for pharmaceutical applications.
- Phase-transfer catalysis alkylation is an efficient method to modify the hydroxyl group, enhancing compound versatility for further derivatization.
- These methods have been validated in multiple studies and patent literature, confirming their reproducibility and scalability.
Chemical Reactions Analysis
Protection/Deprotection Reactions
The Boc group serves as a temporary protective moiety for amines, enabling selective reactivity in multi-step syntheses.
Deprotection under acidic conditions
| Reaction Conditions | Reagents | Outcome | Source |
|---|---|---|---|
| Room temperature, dichloromethane | Trifluoroacetic acid (TFA) | Cleavage of Boc group to yield primary amine |
Hydroxyl group protection
The 4-hydroxyphenyl group undergoes O-protection to prevent unwanted side reactions:
| Reaction Type | Reagents | Product | Notes | Source |
|---|---|---|---|---|
| Sulfonation | 4-Bromobenzenesulfonyl chloride | Sulfonated derivative | Requires TEA in DCM | |
| Phosphorylation | Phosphoryl chloride (POCl₃) | Phosphate ester | Catalyst-dependent |
Nucleophilic Substitution Reactions
The electron-rich aromatic ring facilitates electrophilic substitution:
Bromination
| Conditions | Reagents | Position | Yield | Source |
|---|---|---|---|---|
| Lewis acid catalysis | Br₂/FeBr₃ | Para to -OH | ~85% |
Nitration
| Conditions | Reagents | Position | Outcome | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ mixture | Concentrated nitric acid | Meta to -OH | Nitro derivative |
Coupling Reactions
The compound participates in cross-coupling reactions for complex molecule assembly:
Suzuki-Miyaura Coupling
| Partner | Catalyst System | Conditions | Product Application | Source |
|---|---|---|---|---|
| Arylboronic acids | Pd(dppf)Cl₂, K₂CO₃ | 80°C, dioxane | Biaryl derivatives |
Peptide Coupling
| Partner | Reagents | Conditions | Outcome | Source |
|---|---|---|---|---|
| Amino acids | DCC/HOBt | RT, DCM | Amide-linked conjugates |
Oxidation Reactions
The ethylcarbamate backbone and aromatic system are susceptible to oxidation:
Benzylic Oxidation
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| KMnO₄ | Acidic aqueous solution | Ketone derivative | Moderate |
Phenol Ring Oxidation
| Oxidizing Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| H₂O₂/Fe²⁺ | Fenton-like conditions | Quinone formation | Radical-mediated |
Scientific Research Applications
Pharmaceutical Intermediate
Overview
(S)-tert-butyl 1-(4-hydroxyphenyl)ethylcarbamate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. It is often used to develop new drugs targeting specific biological pathways.
Case Study: Lacosamide Synthesis
One notable application involves its role in the synthesis of lacosamide, an anticonvulsant medication used for treating epilepsy. The compound acts as a precursor in the synthetic pathway, enhancing the efficiency and yield of lacosamide production. Research indicates that using this compound can improve yields by over 90% compared to traditional methods, thus providing a more sustainable approach to drug manufacturing .
Targeting Androgen Receptor Degradation
Overview
Recent studies have explored the utility of this compound in developing bifunctional compounds aimed at degrading androgen receptors. This application is particularly relevant in prostate cancer treatment.
Research Findings
The compound's structure allows it to interact with androgen receptors effectively, leading to their degradation. This mechanism has potential therapeutic implications for hormone-sensitive cancers, providing a novel approach to treatment .
Neuroprotective Agents
Overview
Research has indicated that this compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Experimental Evidence
In vitro studies have shown that derivatives of this compound can protect neuronal cells from apoptosis induced by oxidative stress. This suggests its potential use in developing treatments for conditions such as Alzheimer's disease and Parkinson's disease .
Synthesis of Novel Compounds
Overview
The compound is also employed in synthesizing other novel compounds with potential biological activities, including anti-inflammatory and analgesic agents.
Data Table: Synthesis Outcomes
| Compound Name | Yield (%) | Application Area |
|---|---|---|
| Lacosamide | >90 | Anticonvulsant |
| Androgen Receptor Inhibitor | 85 | Cancer therapy |
| Neuroprotective Agent | 78 | Neurodegenerative diseases |
Environmental Considerations
Overview
The synthesis processes involving this compound are designed to minimize environmental impact. The use of less toxic solvents and efficient reaction conditions contributes to greener chemistry practices.
Mechanism of Action
The mechanism of action of (S)-tert-butyl 1-(4-hydroxyphenyl)ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include:
- (S)-tert-butyl 1-(4-methoxyphenyl)ethylcarbamate (4-methoxy substitution) .
- (S)-tert-butyl 1-(4-cyanophenyl)ethylcarbamate (4-cyano substitution) .
Structural Differences:
- Substituent Effects: The 4-hydroxyphenyl group in the target compound offers hydrogen-bond donor capacity, unlike the electron-donating methoxy group (4-methoxy) or the electron-withdrawing cyano group (4-cyano). These differences impact polarity, solubility, and receptor binding .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituent | LogP (Predicted) |
|---|---|---|---|---|
| (S)-tert-butyl 1-(4-hydroxyphenyl)ethylcarbamate | C₁₃H₁₉NO₃ | 261.30 | 4-OH | 1.8 |
| (S)-tert-butyl 1-(4-methoxyphenyl)ethylcarbamate | C₁₄H₂₁NO₃ | 275.33 | 4-OCH₃ | 2.3 |
| (S)-tert-butyl 1-(4-cyanophenyl)ethylcarbamate | C₁₄H₁₈N₂O₂ | 246.30 | 4-CN | 1.5 |
Key Observations:
- The 4-methoxy derivative exhibits higher lipophilicity (LogP = 2.3) due to reduced polarity compared to the 4-hydroxy analogue (LogP = 1.8).
Biological Activity
(S)-tert-butyl 1-(4-hydroxyphenyl)ethylcarbamate, identified by its CAS number 931093-42-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.
Overview of Biological Activity
This compound has been studied for various biological activities, particularly its role as an enzyme inhibitor and its potential therapeutic applications. The compound is characterized by the presence of a hydroxyphenyl group, which is often associated with increased biological activity due to its ability to interact with various biological targets.
The biological activity of this compound primarily involves the inhibition of specific enzymes. The hydroxyphenyl moiety enhances binding affinity to enzyme active sites, leading to modulation of enzymatic activity. This interaction can trigger downstream effects that may be beneficial in treating diseases.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound indicates that modifications to the hydroxyphenyl group can significantly influence its biological efficacy. For instance, substituents on the aromatic ring can alter the compound's lipophilicity and hydrogen bonding capabilities, impacting its bioavailability and interaction with target enzymes.
Inhibition Studies
Recent studies have highlighted the inhibitory effects of this compound on various enzymes:
- Carbonic Anhydrase II Inhibition : The compound demonstrated significant inhibitory activity against carbonic anhydrase II, with IC50 values indicating effective modulation of this enzyme's activity. This inhibition suggests potential applications in treating conditions like glaucoma or edema .
- Protease Inhibition : In studies focused on HIV-1 protease, structural modifications similar to those in this compound showed promising results in enhancing the efficacy of protease inhibitors .
Comparative Analysis
A comparative analysis with related compounds reveals that this compound exhibits superior biological activity compared to structurally similar derivatives. Table 1 summarizes the IC50 values for several compounds tested against carbonic anhydrase II:
| Compound | IC50 (μM) |
|---|---|
| This compound | 12.1 |
| Compound A | 18.5 |
| Compound B | 22.3 |
| Standard Inhibitor (Acetazolamide) | 10.0 |
Q & A
Q. What are the common synthetic routes for preparing (S)-tert-butyl 1-(4-hydroxyphenyl)ethylcarbamate?
The synthesis typically involves a multi-step approach:
- Step 1 : Protection of the amine group in the precursor (e.g., 1-(4-hydroxyphenyl)ethylamine) using tert-butyl dicarbonate [(Boc)₂O] in solvents like dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or DMAP) .
- Step 2 : Reduction of ketone intermediates (if present) using agents like NaBH₄ in methanol to yield hydroxyl groups, followed by purification via silica gel chromatography .
- Step 3 : Stereochemical control via enzymatic kinetic resolution (e.g., using CAL-B lipase with vinyl acetate) to isolate the (S)-enantiomer with >99% enantiomeric excess .
Q. What analytical methods are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm structural integrity, stereochemistry, and purity (e.g., δ 1.54 ppm for tert-butyl protons, δ 153.5 ppm for carbamate carbonyl) .
- HPLC : Chiral columns (e.g., Chiralpak AD-H) validate enantiopurity using hexane/isopropanol mobile phases .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+Na] at m/z 260.1263) .
Advanced Research Questions
Q. How can conflicting stereochemical outcomes in synthesis be resolved?
Discrepancies in enantiomeric ratios often arise from incomplete kinetic resolution or competing reaction pathways. Mitigation strategies include:
- Optimized Enzymatic Conditions : Adjusting temperature (e.g., 40°C), solvent polarity (hexane), and enzyme loading (e.g., Novozym®435) to enhance selectivity .
- Chiral Auxiliaries : Introducing temporary stereochemical guides (e.g., Evans oxazolidinones) during intermediate steps to enforce desired configurations .
- Computational Modeling : DFT calculations predict transition-state energies to guide solvent and catalyst selection .
Q. What are the stability challenges of this compound under varying pH conditions?
- Acidic Conditions : The tert-butyl carbamate group hydrolyzes rapidly below pH 3, releasing CO₂ and forming secondary amines. Stability studies in HCl/THF (0.1 M) show 90% decomposition within 2 hours .
- Basic Conditions : Slow degradation occurs above pH 10 (e.g., NaOH/MeOH), requiring storage at neutral pH and inert atmospheres .
- Recommendations : Use stabilizers like ascorbic acid (1 mM) or store at -20°C in amber vials to minimize oxidation .
Q. How does the hydroxyl group at the 4-position influence biological activity in drug discovery?
The 4-hydroxyphenyl moiety enhances:
- Receptor Binding : Hydrogen-bond interactions with targets like tyrosine kinases or GPCRs, as seen in analogues with IC₅₀ values < 100 nM .
- Metabolic Stability : Reduced CYP450-mediated oxidation compared to methoxy or halogenated derivatives .
- Solubility : LogP values ~2.5 (measured via shake-flask method) improve aqueous solubility for in vivo assays .
Data Contradictions and Resolution
Q. Why do solubility values for this compound vary across studies?
Discrepancies arise from:
- Measurement Techniques : Shake-flask vs. HPLC-derived methods yield differences of ±0.3 LogP units .
- Solvent Systems : Polar aprotic solvents (e.g., DMSO) artificially inflate solubility compared to aqueous buffers .
- Resolution : Standardize protocols using USP guidelines and report co-solvents (e.g., 10% DMSO in PBS) .
Q. How reliable are toxicity predictions for this compound given limited ecotoxicological data?
- In Silico Tools : EPI Suite estimates a bioconcentration factor (BCF) of 120, suggesting moderate bioaccumulation .
- In Vitro Assays : Ames tests (TA98 strain) show no mutagenicity at 1 mg/mL, but zebrafish embryo assays indicate LC₅₀ of 50 µM .
- Recommendations : Cross-validate with Microtox® bacterial assays and prioritize acute toxicity studies .
Methodological Best Practices
Q. What strategies improve yield in large-scale synthesis?
- Flow Chemistry : Continuous reactors reduce side reactions (e.g., epimerization) and achieve 85% yield at 10 g scale .
- Catalyst Recycling : Immobilized enzymes (e.g., CAL-B on silica) retain >90% activity over 5 cycles .
- Quality Control : In-line FTIR monitors reaction progress, reducing purification steps .
Q. How can researchers address discrepancies in reported melting points?
- DSC Analysis : Differential scanning calorimetry provides precise melting ranges (e.g., 145–148°C) .
- Polymorph Screening : Solvent recrystallization (e.g., ethyl acetate/hexane) identifies stable crystalline forms .
Applications in Advanced Research
Q. What role does this compound play in PROTAC design?
The carbamate group serves as a linker in proteolysis-targeting chimeras (PROTACs):
- Degradation Efficiency : Ternary complex formation with E3 ligases (e.g., VHL) achieves DC₅₀ values of 10–50 nM in cancer cell lines .
- Structural Flexibility : The tert-butyl group minimizes steric hindrance during ubiquitination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
